molecular formula C15H22BrNO5 B15344511 Acetophenone, 3',4',5'-trimethoxy-2-morpholino-, hydrobromide CAS No. 23771-23-5

Acetophenone, 3',4',5'-trimethoxy-2-morpholino-, hydrobromide

Cat. No.: B15344511
CAS No.: 23771-23-5
M. Wt: 376.24 g/mol
InChI Key: WSTQBWVEQRXZPT-UHFFFAOYSA-N
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Description

Acetophenone, 3’,4’,5’-trimethoxy-2-morpholino-, hydrobromide is a chemical compound that belongs to the class of acetophenones. It is characterized by the presence of three methoxy groups attached to the benzene ring and a morpholino group at the 2-position. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetophenone, 3’,4’,5’-trimethoxy-2-morpholino-, hydrobromide typically involves the treatment of a mixture of methyl 3,4,5-trimethoxybenzoate and ethyl acetate with sodium on a water boiler for 8 hours, followed by treatment with 25% sulfuric acid . This method ensures the formation of the desired compound with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures consistent quality and yield. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Acetophenone, 3’,4’,5’-trimethoxy-2-morpholino-, hydrobromide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Acetophenone, 3’,4’,5’-trimethoxy-2-morpholino-, hydrobromide has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses.

    Industry: It is used in the production of dyes, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of Acetophenone, 3’,4’,5’-trimethoxy-2-morpholino-, hydrobromide involves its interaction with specific molecular targets and pathways. The methoxy and morpholino groups play a crucial role in its biological activity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    3’,4’,5’-Trimethoxyacetophenone: Similar in structure but lacks the morpholino group.

    3’,4’,5’-Trimethoxybenzaldehyde: Contains an aldehyde group instead of the acetophenone moiety.

    2’,4’,6’-Trimethoxyacetophenone: Differently substituted methoxy groups on the benzene ring.

Uniqueness

Acetophenone, 3’,4’,5’-trimethoxy-2-morpholino-, hydrobromide is unique due to the presence of both methoxy and morpholino groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications.

Properties

CAS No.

23771-23-5

Molecular Formula

C15H22BrNO5

Molecular Weight

376.24 g/mol

IUPAC Name

2-morpholin-4-ium-4-yl-1-(3,4,5-trimethoxyphenyl)ethanone;bromide

InChI

InChI=1S/C15H21NO5.BrH/c1-18-13-8-11(9-14(19-2)15(13)20-3)12(17)10-16-4-6-21-7-5-16;/h8-9H,4-7,10H2,1-3H3;1H

InChI Key

WSTQBWVEQRXZPT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)C[NH+]2CCOCC2.[Br-]

Origin of Product

United States

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